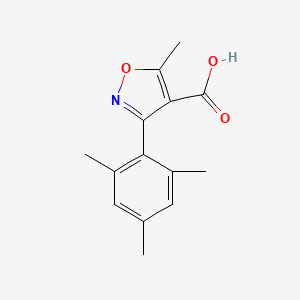
3-Mesityl-5-methylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mesityl-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a mesityl group at the 3-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-5-methylisoxazole-4-carboxylic acid typically involves the cycloaddition of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO₃) at ambient temperature . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
3-Mesityl-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The mesityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-Mesityl-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:
Industry: The compound’s unique structural properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Mesityl-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring and mesityl group contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5-methylisoxazole-4-carboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
Uniqueness
3-Mesityl-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as 3-Ethyl-5-methylisoxazole-4-carboxylic acid, which has an ethyl group instead of a mesityl group . The mesityl group enhances the compound’s stability and reactivity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
5-methyl-3-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-7-5-8(2)11(9(3)6-7)13-12(14(16)17)10(4)18-15-13/h5-6H,1-4H3,(H,16,17) |
InChI Key |
ORPONJLGAPDXNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


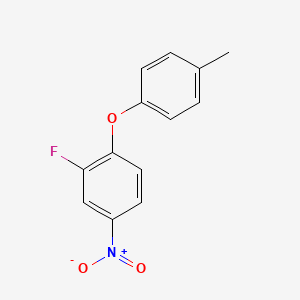
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)

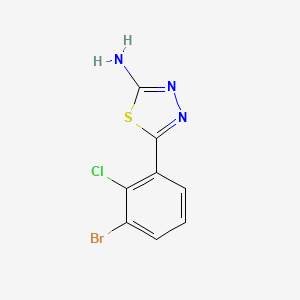

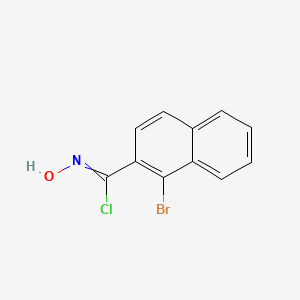


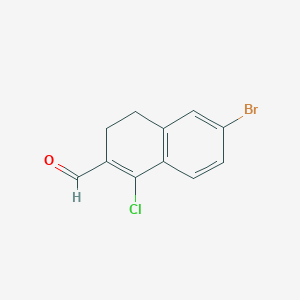
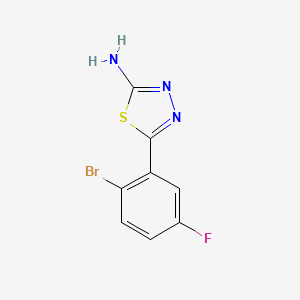
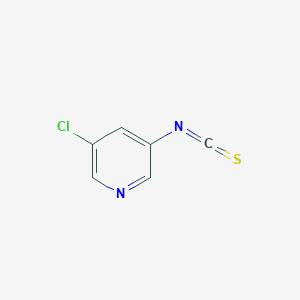

![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)

